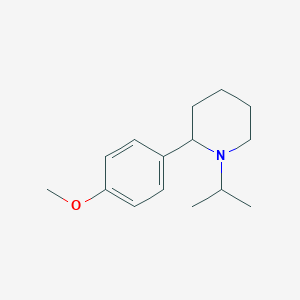

1-Isopropyl-2-(4-methoxyphenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine derivatives are widely studied due to their significant biological and pharmaceutical activities . This compound, with its specific isopropyl and methoxyphenyl substitutions, offers interesting properties that make it a subject of scientific research.

Preparation Methods

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Isopropyl-2-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced piperidine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1-Isopropyl-2-(4-methoxyphenyl)piperidine has been investigated for various biological activities:

- CNS Disorders : Compounds with similar structures have shown potential in treating central nervous system disorders, including anxiety and depression. The modulation of neurotransmitter systems is a key area of research.

- Antimicrobial Activity : Piperidine derivatives are known for their antimicrobial properties. Studies have indicated that this compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .

- Cancer Research : The structural characteristics of this compound suggest potential applications in oncology. Research into piperidine derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methodologies, typically involving:

- Reactions involving piperidine derivatives : Various synthetic pathways have been explored, often requiring controlled temperatures and specific solvents to ensure high yields.

- Analytical Techniques : Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant zones of inhibition, indicating its potential as an antimicrobial agent .

Case Study 2: CNS Modulation

Research into piperidine compounds has shown that they can interact with neurotransmitter receptors, suggesting their role in modulating neurological functions. A specific investigation into the effects of similar compounds on anxiety-related behaviors in animal models provided insights into their therapeutic potential for treating anxiety disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Isobutyl-2-(4-methoxyphenyl)piperidine | C16H25NO | Slightly larger isobutyl group; potential for different biological activity |

| 2-(4-Methoxyphenyl)-piperidin-4-one | C13H15NO2 | Contains a ketone functional group; known for antimicrobial activity |

| 1-Methyl-2-(4-methoxyphenyl)piperidine | C15H23N | Similar structure; potential variations in biological activity |

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-2-(4-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

N-(1-isopropyl-4-piperidinyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but includes an acetamide group, which may alter its chemical and biological properties.

This compound 3D-FEC21883: Another closely related compound with slight variations in its molecular structure.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of research in chemistry, biology, medicine, and industry

Biological Activity

1-Isopropyl-2-(4-methoxyphenyl)piperidine is a compound within the piperidine class, notable for its unique structural features that contribute to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N. The compound consists of a piperidine ring substituted with an isopropyl group and a 4-methoxyphenyl moiety. The methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets and enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties . Studies have demonstrated that these compounds can possess both antibacterial and antifungal activities, making them candidates for further development in treating infections.

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural characteristics. The presence of the methoxy group not only increases lipophilicity but may also enhance binding affinity to various biological targets. Comparative studies with similar compounds reveal that variations in substituents can lead to differing biological activities.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Isobutyl-2-(4-methoxyphenyl)piperidine | C16H25NO | Slightly larger isobutyl group; potential for different biological activity |

| 2-(4-Methoxyphenyl)-piperidin-4-one | C13H15NO2 | Contains a ketone functional group; known for antimicrobial activity |

| 1-Methyl-2-(4-methoxyphenyl)piperidine | C15H23N | Methyl substitution instead of isopropyl; may alter pharmacokinetics |

Antiviral Potential

Recent studies have explored the antiviral potential of piperidine derivatives against SARS-CoV-2. A class of 1,4,4-trisubstituted piperidines showed promising activity against human coronaviruses, particularly through inhibition of the main protease (Mpro) involved in viral replication. Although the activity was modest, it highlights the potential of structurally related compounds in developing antiviral therapies .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. These studies assess the compound's selectivity and potency, providing insights into its therapeutic window and potential side effects.

Properties

CAS No. |

1355218-83-5 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-propan-2-ylpiperidine |

InChI |

InChI=1S/C15H23NO/c1-12(2)16-11-5-4-6-15(16)13-7-9-14(17-3)10-8-13/h7-10,12,15H,4-6,11H2,1-3H3 |

InChI Key |

IIKKDXLTPBJVHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.